molecular formula C12H14N2O3 B3068712 (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester CAS No. 74581-23-0

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester

Cat. No.: B3068712
CAS No.: 74581-23-0
M. Wt: 234.25 g/mol
InChI Key: CDXGBTHUBAPZAG-UHFFFAOYSA-N
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Description

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.26 g/mol. This compound is part of the benzoazepine family, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester typically involves the following steps:

  • Formation of the Tetrahydrobenzoazepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

  • Oxidation: The tetrahydrobenzoazepine core is then oxidized to introduce the keto group at the 2-position.

  • Carbamate Formation: The final step involves the reaction of the keto group with methyl carbamate under suitable conditions to form the carbamic acid methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

  • Substitution: Substitution reactions at the nitrogen or carbon atoms can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.

  • Reduced Derivatives: Hydroxylated versions of the compound.

  • Substituted Derivatives: Compounds with different substituents at the nitrogen or carbon atoms.

Scientific Research Applications

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the treatment of neurological disorders, cardiovascular diseases, and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benazepril: A pharmaceutical used to treat hypertension.

  • Indole Derivatives: Compounds with similar heterocyclic structures used in various biological applications.

  • Carbamate Esters: Other carbamate esters with different substituents and biological activities.

Uniqueness: (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)14-10-9-5-3-2-4-8(9)6-7-13-11(10)15/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGBTHUBAPZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1C2=CC=CC=C2CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester

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